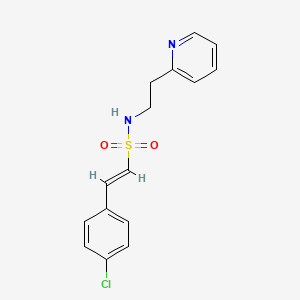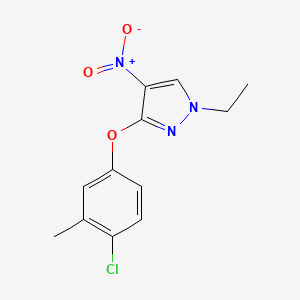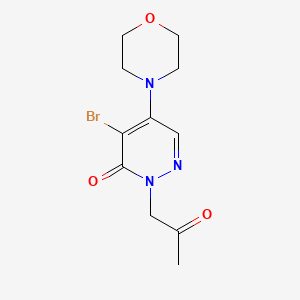
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is a useful research compound. Its molecular formula is C9H12ClFIN and its molecular weight is 315.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties and Photodegradation
Homolytic vs. Heterolytic Paths in Photochemistry
Research on haloanilines, including fluorinated derivatives, has shown significant insights into their photophysical properties and photodegradation mechanisms. These compounds undergo complex photoreactions that are influenced by solvent polarity and the presence of substituents, which can lead to either homolytic or heterolytic bond cleavage paths. Such studies are crucial for understanding the photostability and phototoxic effects of these compounds, which may have implications for their use in developing light-sensitive materials or drugs (Freccero, Fagnoni, & Albini, 2003).
Fluorination in Protein Engineering
Parallel Incorporation of Fluorinated Amino Acids
The research on incorporating fluorinated amino acids into proteins demonstrates the potential of these compounds to endow enzymes with novel properties such as enhanced stability and activity. This approach has been exemplified by the successful substitution of certain amino acid residues with their fluorinated counterparts, paving the way for the creation of "Teflon" proteins with applications in industrial and synthetic biology contexts (Merkel, Schauer, Antranikian, & Budisa, 2010).
Synthesis and Application in Dye and Materials Science
Alkali-Clearable Azo Disperse Dye
The synthesis and application of fluorinated dyes, such as those containing fluorosulfonyl groups, illustrate the role of fluorinated anilines in material science. These compounds exhibit specific reactivity and properties that can be harnessed for producing dyes with desirable characteristics like enhanced wash fastness, demonstrating the versatility of fluorinated anilines in textile chemistry (Koh & Greaves, 2001).
Biophysical Properties Modification
Fluorinated Amino Acids in Proteins
The use of fluorinated amino acids to modulate the biophysical properties of proteins is another area of significant interest. By incorporating fluorinated residues, researchers can alter protein stability, folding behavior, and interaction profiles, offering new avenues for protein engineering and the development of biopharmaceuticals with improved performance characteristics (Holzberger, Obeid, Welte, Diederichs, & Marx, 2012).
Propriétés
IUPAC Name |
4-fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN.ClH/c1-6(2)12-9-4-3-7(10)5-8(9)11;/h3-6,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFGREPCMFUJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2735626.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)
![Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2735636.png)
![N-cyclopropyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2735638.png)
![6-Oxa-2-thia-9-azaspiro[4.5]decane](/img/structure/B2735640.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)
![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2735642.png)


